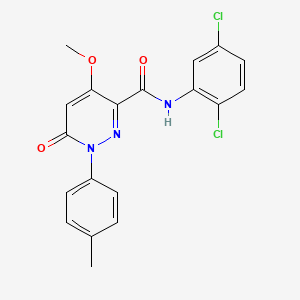

![molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9](/img/structure/B2871875.png)

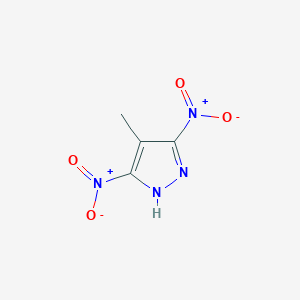

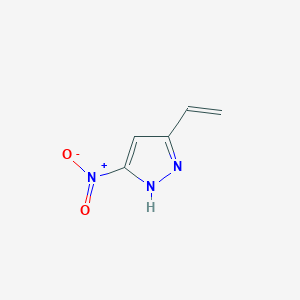

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine” is a compound that contains a pyrazole nucleus. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Redox-Denitration Reactions

Compounds containing pyrazole and pyridine rings, like "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine," are of interest in redox chemistry, particularly in redox-denitration reactions. For instance, studies have shown that certain nitroaromatic compounds can undergo transformations leading to the reduction of nitro groups and changes in oxidation states of other functional groups within the molecule. This property could be leveraged for the synthesis of complex molecules and in the detoxification of nitroaromatic pollutants (Rees & Tsoi, 2000).

Synthesis of Heterocyclic Compounds

The structural framework of "this compound" suggests its utility in the synthesis of new heterocyclic compounds. Research into similar molecules has led to the development of new pyrazolopyridines and pyrazolopyridothienopyrimidines, showcasing the versatility of pyrazole and pyridine derivatives in constructing complex heterocycles. These compounds have potential applications in materials science and as pharmacophores in drug discovery (Ghattas et al., 2003).

Inhibition of Catechol-O-Methyltransferase (COMT)

Pyrazole-pyridine compounds have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Such inhibitors have therapeutic potential in the treatment of disorders like Parkinson's disease, suggesting that "this compound" could be a candidate for the development of novel COMT inhibitors (Kiss et al., 2010).

Corrosion Inhibition

Research into pyrazolo-pyridine derivatives has also highlighted their potential as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. This application is crucial for extending the lifespan of industrial equipment and infrastructure, indicating that compounds like "this compound" could be valuable in the development of new materials for corrosion protection (Dohare et al., 2018).

Catalysis

Compounds with pyrazole and pyridine moieties are involved in catalytic processes, including the activation and transformation of small molecules. Their involvement in forming complexes with metals can facilitate various catalytic reactions, highlighting another area of application for "this compound" in synthetic and industrial chemistry (Han et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as altered cell signaling, enzyme activity, and gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to induce a range of effects, from changes in cell morphology to altered gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name |

3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCGOWGCTGIZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)